
N-(2-fluorophenyl)-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.11684127 g/mol and the complexity rating of the compound is 241. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 213967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Met Kinase Inhibition
One of the significant scientific research applications of compounds structurally related to N-(2-fluorophenyl)-1-piperidinecarboxamide is in the area of kinase inhibition. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated effectiveness in tumor stasis in certain human carcinoma models (Schroeder et al., 2009).
Serotonin Receptor Studies
Compounds with a similar structure have been used in the study of serotonin receptors. Specifically, derivatives have been employed as molecular imaging probes in conjunction with positronemission tomography (PET) for the quantification of serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This application is crucial for understanding the pathophysiology of neurological disorders and developing potential treatments (Kepe et al., 2006).
Motilin Receptor Agonist Development
Another application involves the development of small molecule motilin receptor agonists, where compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have shown promising activity. These substances are of interest in gastrointestinal research, particularly for enhancing gastrointestinal transit, which has implications for various digestive disorders (Westaway et al., 2009).
Synthesis of Neuroleptic Agents
Compounds with similar structures have been used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents are significant in the treatment of psychiatric disorders. The synthesis involves key intermediates related to this compound, demonstrating the compound's importance in medicinal chemistry (Botteghi et al., 2001).
Antihypertensive Agent Development
The compound and its derivatives have been explored for their potential as antihypertensive agents. Studies have synthesized and evaluated derivatives for their activity against T-type Ca(2+) channels, leading to the development of novel antihypertensive agents (Watanuki et al., 2011).
Cancer Research
In cancer research, derivatives of this compound have been synthesized as curcumin mimics and evaluated for their anti-proliferative properties. These compounds have shown significant potency against various cancer cell lines, contributing to the development of new therapeutic agents (Fawzy et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTSEKUIURHOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4385716.png)
![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)
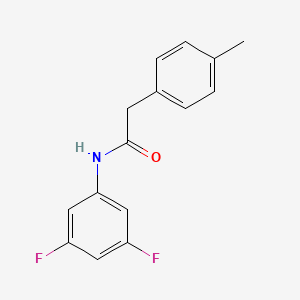
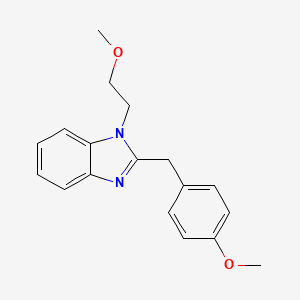

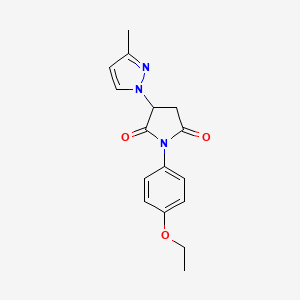
![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
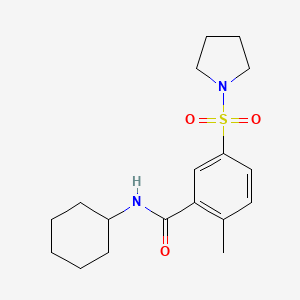
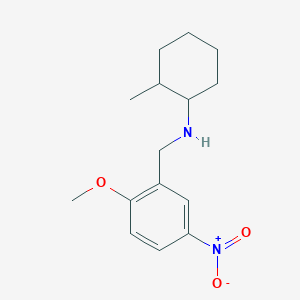
![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)
![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)
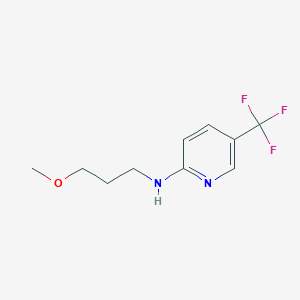
![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
